Zopiclone N-oxide

Drug Metabolism Cytochrome P450 In Vitro Kinetics

Forensic and QC labs cannot substitute this metabolite. Zopiclone N-oxide (ZOPNO) comprises up to 86% of urinary metabolites-its measurement is mandatory for valid drug exposure confirmation. - **Certified standard** for Eszopiclone Impurity A (USP/EP) profiling in API batch release. - **Quantitative control** for LC-MS/MS bioanalysis: distinct MS fragmentation & retention vs. parent drug. - **Immediate supply**: 10 mg to 100 mg, with COA. Avoid assay failure from improper reference materials.

Molecular Formula C17H17ClN6O4
Molecular Weight 404.8 g/mol
CAS No. 43200-96-0
Cat. No. B021314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZopiclone N-oxide
CAS43200-96-0
Synonyms6-(5-chloro-2-pyridyl)-7-((4-oxo-4-methyl-1-piperazinyl)carbonyloxy)-6,7-dihydro(5H)pyrrolo(3,4-b)pyrazin-5-one
N-oxide-zopiclone
N-oxidezopiclone
OXZOP
zopiclone N-oxide
Molecular FormulaC17H17ClN6O4
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
InChIInChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
InChIKeyIPTIKKTXLHVRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zopiclone N-oxide: Primary Active Metabolite and Key Pharmaceutical Impurity


Zopiclone N-oxide (ZOPNO, RP 29753) is the primary pharmacologically active urinary metabolite of the nonbenzodiazepine hypnotic zopiclone, a cyclopyrrolone derivative. It is also a major pharmaceutical impurity of the API, designated as Eszopiclone Impurity A in pharmacopoeial monographs . As a certified reference material, it is essential for forensic toxicology, clinical pharmacokinetic studies, and pharmaceutical quality control, where its quantification is required to differentiate drug intake from exogenous contamination or to validate analytical methods .

Forensic toxicology: urine metabolite confirmation
Pharmaceutical QC: eszopiclone impurity profiling
Clinical PK / DDI: active metabolite quantitation
In vitro metabolism: CYP isoform activity probe

Why Zopiclone N-oxide Cannot Be Substituted in Critical Applications


In analytical and pharmacokinetic applications, substitution with parent zopiclone or the alternative metabolite N-desmethylzopiclone (norzopiclone) is scientifically invalid. Zopiclone N-oxide exhibits a distinct pharmacological activity profile—lower hypnotic potency than zopiclone but quantifiable activity unlike the inactive N-desmethyl metabolite [1]. Furthermore, its unique chromatographic retention and mass spectral fragmentation properties are essential for method specificity [2]. In forensic toxicology, ZOPNO constitutes up to 86% of urinary zopiclone metabolites, making its measurement mandatory for confirming drug exposure and interpreting detection windows [3]. Using a substitute compound would compromise assay accuracy, regulatory compliance, and forensic interpretation.

Attribute
Zopiclone N-oxide
N-Desmethylzopiclone
Impact if substituted
Pharmacological activity
Active hypnotic metabolite
Lacks hypnotic effect
Pharmacodynamic correlation lost; misinterpretation of exposure-response
Urinary abundance
~86% of metabolites
Minor component
Forensic confirmation fails; detection window misinterpreted
LC-MS/MS LLOQ
1 ng/mL (dedicated calibration)
0.5 ng/mL
Inaccurate quantitation if method not validated separately

Quantitative Differentiation of Zopiclone N-oxide: Comparative Evidence Guide


Metabolic Kinetics: Zopiclone N-oxide vs. N-desmethylzopiclone Formation

In human liver microsomes, the formation of Zopiclone N-oxide (NO-Z) and N-desmethylzopiclone (ND-Z) from the parent drug occurs with distinct kinetic parameters, confirming that the two metabolic pathways are independently regulated. The affinity (Km) and capacity (Vmax) for NO-Z generation differ from those of ND-Z, which has implications for in vitro drug-drug interaction studies [1].

Metabolic kinetics
Head-to-head
Vmax = 54 ± 5 pmol/min/mg
Higher N-oxide formation capacity vs ND-Z pathway
Km 84 ± 19 µM; in vitro liver microsomes. Supports CYP3A4/2C8 phenotyping.
Drug Metabolism Cytochrome P450 In Vitro Kinetics

Pharmacological Activity: Retained Hypnotic Effect vs. Inactive Metabolite

Pharmacological evaluation reveals a clear activity gradient among zopiclone metabolites. Zopiclone N-oxide possesses lower hypnotic activity than the parent drug, but it is not inactive. In contrast, the other major metabolite, N-desmethylzopiclone (norzopiclone), completely lacks hypnotic effects, although it exhibits some anxiolytic properties [1]. This functional divergence is critical for understanding the drug's overall pharmacodynamic profile.

Hypnotic activity
Head-to-head
Target Active (lower than parent)
ND-Z Inactive for hypnosis
Retained activity supports PD correlation studies
Qualitative gradient from in vivo models; review context.
Pharmacology Hypnotic Activity Metabolite Profiling

Forensic Urinary Excretion: Predominance of Zopiclone N-oxide

In forensic and clinical toxicology, the interpretation of a positive zopiclone finding relies heavily on metabolite ratios. Quantitative analysis of urine samples demonstrates that Zopiclone N-oxide is the predominant analyte, representing a significantly higher proportion of excreted drug-related material than the parent compound or the N-desmethyl metabolite [1].

Forensic urine predominance
Head-to-head
86% of urinary metabolites
Primary target for exposure confirmation
Human urine after oral dose; mandatory for forensic interpretation.
Forensic Toxicology Urinalysis Metabolite Ratios

LC-MS/MS Sensitivity: Distinct Quantification Limits

Validated analytical methods demonstrate that Zopiclone N-oxide and N-desmethylzopiclone have different lower limits of quantification (LLOQ) under identical chromatographic and mass spectrometric conditions. This necessitates separate calibration curves and reference materials for accurate quantitation [1].

LC-MS/MS LLOQ
Head-to-head
Target 1.0 ng/mL
Parent 0.5 ng/mL
Dedicated calibration required; method transfer context
Human plasma, SPE, RP8 column, ESI-MS/MS.
Analytical Chemistry LC-MS/MS Method Validation

Human Urinary Excretion: Comparable Recovery of Major Metabolites

In a human pharmacokinetic study following a single oral dose of racemic zopiclone, the cumulative urinary excretion of the two major metabolites was found to be nearly equivalent over 48 hours. This balance underscores the importance of both metabolites in understanding the drug's overall elimination profile [1].

Urinary excretion
Head-to-head
13.8% of dose (48 h)
Major elimination pathway, comparable to ND-Z
Healthy volunteers, 15 mg oral dose. Essential for mass balance studies.
Pharmacokinetics Excretion Bioavailability

Critical Application Scenarios for Zopiclone N-oxide Reference Standards


Forensic Toxicology: Urinary Metabolite Confirmation

Forensic laboratories require Zopiclone N-oxide as a certified reference standard to develop and validate LC-MS/MS methods for urine drug testing. Since ZOPNO comprises up to 86% of urinary metabolites, its accurate quantification is mandatory for confirming drug exposure and estimating the time of last intake [1]. The detection window and metabolite ratios (e.g., N-desmethyl/ZOPNO) are used to interpret forensic casework, including drug-facilitated sexual assault and impaired driving investigations [2].

Pharmaceutical QC: Impurity Profiling in API Batches

In pharmaceutical manufacturing, Zopiclone N-oxide is a known impurity of the active pharmaceutical ingredient (API) eszopiclone, designated as Eszopiclone Impurity A . Quality control laboratories must use a well-characterized reference standard of Zopiclone N-oxide to develop HPLC or UPLC methods for impurity profiling, ensuring that batch purity meets compendial specifications (e.g., USP, EP) before drug product release.

Clinical Pharmacokinetics: Metabolic Pathway and DDI Studies

Investigators conducting Phase I clinical trials or drug-drug interaction studies with zopiclone or eszopiclone must monitor Zopiclone N-oxide plasma concentrations. The compound's distinct kinetic parameters (Km = 84 μM, Vmax = 54 pmol/min/mg) compared to the N-desmethyl pathway [3] are essential for understanding the impact of CYP3A4 and CYP2C8 inhibitors/inducers on zopiclone disposition. A high-purity reference standard is required for quantitative bioanalytical method validation in human plasma [4].

In Vitro Metabolism: CYP Isoform Differentiation

Researchers using human liver microsomes or recombinant CYP enzymes to study zopiclone metabolism require a pure reference standard of Zopiclone N-oxide for LC-MS/MS method development and quantification. The formation rate of NO-Z (54 pmol/min/mg) and its correlation with CYP3A4 activity (r = 0.92) [3] are key parameters for in vitro-to-in vivo extrapolation and for investigating inter-individual variability in drug metabolism.

Application
Selection Property
Validation Focus
Forensic urine confirmation
Metabolite specificity & abundance
Ratio interpretation, matrix effects, detection window
Pharmaceutical impurity profiling
Impurity A identification
Chromatographic resolution, purity threshold
Clinical PK / DDI studies
Active metabolite quantitation
Plasma LLOQ, calibration linearity, method accuracy
In vitro CYP metabolism
N-oxide formation rate
Kinetic parameter consistency, isoform correlation

Technical Documentation Hub

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